molecular formula C5H8ClNO2 B2510462 Ethanone, 2-chloro-1-(2-isoxazolidinyl)- CAS No. 139734-56-8

Ethanone, 2-chloro-1-(2-isoxazolidinyl)-

Cat. No. B2510462
CAS RN: 139734-56-8
M. Wt: 149.57
InChI Key: DFDVNGSQYAPYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2-chloro-1-(2-isoxazolidinyl)-, also known as Clonazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative, anxiolytic, and hypnotic that is used for research purposes. Clonazolam is a derivative of the FDA-approved drug, Clonazepam, which is used to treat anxiety and seizures.

Mechanism of Action

Ethanone, 2-chloro-1-(2-isoxazolidinyl)- works by enhancing the effects of GABA, which is an inhibitory neurotransmitter in the brain. GABA receptors are found throughout the central nervous system and are involved in the regulation of anxiety, sleep, and muscle relaxation. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- binds to the GABA receptors and increases the affinity of GABA for its receptor, which leads to an increase in the inhibitory effects of GABA. This results in a decrease in the activity of neurons in the brain, which leads to sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has a range of biochemical and physiological effects on the body. It has been shown to reduce anxiety, induce sedation, and promote sleep. It also has muscle relaxant properties and can be used to treat muscle spasms and seizures. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has been shown to have a high affinity for the GABA receptor, which makes it a potent sedative and anxiolytic.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethanone, 2-chloro-1-(2-isoxazolidinyl)- in lab experiments is that it is a potent benzodiazepine with a high affinity for the GABA receptor. This makes it a useful tool for studying the pharmacology of benzodiazepines and their effects on the central nervous system. However, one of the limitations of using Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is that it is a controlled substance and can only be used for research purposes. It is also highly potent and can be dangerous if not handled properly.

Future Directions

There are several future directions for research on Ethanone, 2-chloro-1-(2-isoxazolidinyl)-. One area of research is the development of new benzodiazepines that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the long-term effects of benzodiazepine use on the brain and body. Additionally, research is needed to develop new treatments for anxiety and other disorders that are more effective and have fewer side effects than current treatments.
Conclusion:
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is a potent benzodiazepine that is used in scientific research to study the effects of benzodiazepines on the central nervous system. It has a high affinity for the GABA receptor and is used to investigate the pharmacology of benzodiazepines. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has a range of biochemical and physiological effects on the body, including sedation, anxiolysis, and muscle relaxation. While it is a useful tool for research, it is also a controlled substance and can be dangerous if not handled properly. Future research is needed to develop new benzodiazepines with improved properties and to investigate the long-term effects of benzodiazepine use.

Scientific Research Applications

Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is used in scientific research as a tool to study the central nervous system. It is used to investigate the effects of benzodiazepines on GABA receptors, which are involved in the modulation of anxiety, sleep, and muscle relaxation. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is also used to study the pharmacokinetics and pharmacodynamics of benzodiazepines, which can help researchers understand how these drugs are absorbed, distributed, metabolized, and excreted in the body.

properties

IUPAC Name

2-chloro-1-(1,2-oxazolidin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-4-5(8)7-2-1-3-9-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDVNGSQYAPYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-chloro-1-(2-isoxazolidinyl)-

Synthesis routes and methods

Procedure details

To a stirred slurry of finely powdered isooxazolidine hydrochloride (H. King, J. Chem. Soc. 433,1942) (11.0 g) in dry ether (200 ml) at 0° C. was added triethylamine (28.0 ml) and a solution of chloroacetyl chloride (8.0 ml) in ether (50 ml). The reaction mixture was stirred for a further 4 hours, whilst the temperature rose to room temperature. The precipitate triethylamine hydrochloride was filtered off through diatomaceous earth and the filter bed washed well with ether. The combined ether solutions were evaporated to give N-chloroacetyl isooxazolidine as an oil (11.5 g) NMR (CDCl3) 2.38[quintet, 2H, CH2 ], 3.78[t,2H, NCH2 ], 4.05[t,2H, OCH2 ]and 4.22 [s,2H, ClCH2CO].
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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